(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antituberculosis Potential
A study explored the synthesis of piperazin-1-yl methanone derivatives, including compounds similar to the queried chemical. These derivatives demonstrated promising anticancer and antituberculosis activities. Specifically, certain compounds showed significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects (Mallikarjuna, Padmashali, & Sandeep, 2014).
Allosteric Enhancers of A1 Adenosine Receptor
Another study synthesized a series of derivatives that act as allosteric enhancers of the A1 adenosine receptor. These compounds, which include chlorobenzoyl piperazine derivatives, showed significant influence on the receptor's activity. This suggests potential applications in modulating receptor responses for therapeutic purposes (Romagnoli et al., 2008).
G Protein-Coupled Receptor Antagonists
A research conducted on small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) involved compounds structurally related to the queried chemical. These antagonists showed subnanomolar potencies, indicating a high degree of effectiveness in their target receptor interaction (Romero et al., 2012).
Antimicrobial Activity
The antimicrobial activity of new pyridine derivatives, including piperazine methanone compounds, was investigated in a study. These compounds exhibited variable and modest activity against bacterial and fungal strains, suggesting potential use in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Therapeutics
A study on multifunctional amides, including derivatives of piperazinyl methanone, demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. The study aimed at exploring new therapeutic agents for Alzheimer's disease, suggesting the potential use of these compounds in treating neurodegenerative disorders (Hassan et al., 2018).
Tubulin Polymerization Inhibitors in Cancer Treatment
A series of phenylpiperazin-1-yl methanones derived from tricyclic heterocycles were synthesized and screened for their effects on tumor cell growth and tubulin polymerization. Some analogs showed excellent antiproliferative properties and potently inhibited tubulin polymerization, indicating their potential in cancer therapy (Prinz et al., 2017).
Scientific Research Applications of (4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
Anticancer and Antituberculosis Potential
Compounds structurally similar to the queried chemical, specifically piperazin-1-yl methanone derivatives, have shown promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects. These findings indicate the potential of these compounds in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Allosteric Enhancers of A1 Adenosine Receptor
A series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were synthesized and evaluated as potent allosteric enhancers of the A1 adenosine receptor. These derivatives, which include chlorobenzoyl piperazine derivatives, significantly influence receptor activity, suggesting potential applications in therapeutic modulation of receptor responses (Romagnoli et al., 2008).
G Protein-Coupled Receptor Antagonists
Research on small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) included compounds structurally related to the queried chemical. These antagonists showed subnanomolar potencies, indicating a high degree of effectiveness in their target receptor interaction (Romero et al., 2012).
Antimicrobial Activity
New pyridine derivatives, including piperazine methanone compounds, exhibited variable and modest activity against bacterial and fungal strains, suggesting potential use in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Therapeutics
A study on multifunctional amides, including derivatives of piperazinyl methanone, demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds have potential as therapeutic agents for Alzheimer's disease, indicating their use in treating neurodegenerative disorders (Hassan et al., 2018).
Tubulin Polymerization Inhibitors in Cancer Treatment
Phenylpiperazin-1-yl methanones derived from tricyclic heterocycles were screened for their effects on tumor cell growth and tubulin polymerization. Some analogs showed excellent antiproliferative properties and potently inhibited tubulin polymerization, indicating their potential in cancer therapy (Prinz et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and alpha1-adrenergic receptors , which play crucial roles in tuberculosis therapy and the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to significant activity against mycobacterium tuberculosis h37ra or exhibiting alpha1-adrenergic affinity .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it may affect the pathways involved in tuberculosis therapy or those associated with alpha1-adrenergic receptors .
Pharmacokinetics
Similar compounds have been reported to exhibit an acceptable pharmacokinetic profile . Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra or show alpha1-adrenergic affinity .
Propriétés
IUPAC Name |
[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-16-5-2-1-4-13(16)18(23)21-7-9-22(10-8-21)19(24)15-12-14(15)17-6-3-11-25-17/h1-6,11,14-15H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXBOYAFQHIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.